
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione
Overview
Description
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is an organic compound with the molecular formula C₉H₁₄O₄ and a molecular weight of 186.21 g/mol . This compound is characterized by its dioxane ring structure, which is substituted with tert-butyl and methyl groups. It is commonly used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione typically involves the reaction of tert-butyl acetoacetate with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxane ring .
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of catalysts and solvents to facilitate the reaction and improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Medicinal Chemistry Applications
One of the prominent applications of 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione is in the synthesis of pharmaceutical compounds. It serves as an intermediate for the preparation of statin drugs, which are used to treat hyperlipidemia. For instance, research has demonstrated that derivatives of this compound can be utilized to synthesize intermediates for atorvastatin and rosuvastatin, both of which are widely prescribed for cholesterol management .
Case Study: Statin Synthesis
In a study focused on the synthesis of statins, researchers highlighted the utility of this compound as a precursor for creating complex molecular structures necessary for effective drug activity. The synthesis process involved several steps where this compound was reacted with various reagents under controlled conditions to yield high-purity intermediates .
Organic Synthesis Applications
The compound is also significant in organic synthesis as a versatile reagent. It has been employed in the direct preparation of tert-butyl esters from carboxylic acids. This method offers an efficient pathway to obtain esters with high yields and purity . The reaction typically involves using boron trifluoride as a catalyst in the presence of solvents such as toluene.
Table: Comparison of Synthesis Methods Using this compound
Method | Conditions | Yield (%) | Notes |
---|---|---|---|
Direct Esterification | Boron trifluoride in toluene | High | Efficient for various carboxylic acids |
Statin Intermediate Synthesis | Controlled reactions with reagents | High | Essential for pharmaceutical applications |
Tert-butylation of Amino Acids | Bis(trifluoromethanesulfonyl)imide | Good | Quick formation of tert-butyl esters |
Research Findings
Recent studies have explored the potential of this compound in creating novel compounds with anti-inflammatory properties. For example, a series of new derivatives synthesized from this compound exhibited promising results in vivo against inflammation models . These findings suggest that further exploration into its pharmacological applications could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Tert-butyl-1,3-dioxane-4,6-dione: Similar structure but lacks the methyl group.
2-Methyl-1,3-dioxane-4,6-dione: Similar structure but lacks the tert-butyl group.
1,3-Dioxane-4,6-dione: Basic dioxane ring structure without any substituents.
Uniqueness
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is unique due to the presence of both tert-butyl and methyl groups, which confer specific chemical properties and reactivity. These substituents enhance the compound’s stability and make it suitable for various applications in research and industry .
Biological Activity
2-Tert-butyl-2-methyl-1,3-dioxane-4,6-dione is a compound of increasing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a dioxane ring with two carbonyl groups at the 4 and 6 positions. This configuration allows for various chemical reactions, including oxidation and reduction, which can yield derivatives with altered biological activities.
Property | Value |
---|---|
Molecular Formula | C11H18O4 |
Molecular Weight | 214.26 g/mol |
Melting Point | Not well-defined |
Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that this compound exhibits potential antimicrobial activity. In a study assessing various derivatives, compounds related to this dioxane structure showed varying levels of inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Case Study: Bioassay Results
In a bioassay involving several derivatives of dioxane compounds, the following results were observed:
Compound | Zone of Inhibition (mm) | Relative Potency (%) |
---|---|---|
This compound | 12.5 | 10% |
Derivative A | 0 | - |
Derivative B | 13 | 4% |
These results indicate that while some derivatives exhibit significant activity, the parent compound's efficacy may vary based on structural modifications .
Anticancer Activity
The compound has also been studied for its anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, derivatives tested against human leukemia cell lines demonstrated marked increases in caspase-3 activation, a key marker of apoptosis .
Table 2: Anticancer Activity Assessment
Compound | Cell Line | GI50 (µM) |
---|---|---|
This compound | HL-60 | <0.01 |
Derivative C | U937 | 0.229 |
Derivative D | MDA-MB-435 | 0.237 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells. The compound may inhibit key enzymes or receptors involved in cell proliferation and survival pathways.
Interaction with Tubulin
Preliminary studies indicate that some derivatives may act as vascular disrupting agents (VDAs) by interfering with tubulin polymerization. This mechanism is crucial for cancer therapies aimed at disrupting tumor blood supply .
Properties
IUPAC Name |
2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-8(2,3)9(4)12-6(10)5-7(11)13-9/h5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COOZARBOMFFIFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)CC(=O)O1)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363426 | |
Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62018-49-9 | |
Record name | 2-tert-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60363426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.